3-{[5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylphenyl)pyrrolidine-2,5-dione
Description
The compound 3-{[5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylphenyl)pyrrolidine-2,5-dione is a heterocyclic derivative combining a pyrrolidine-2,5-dione (succinimide) core with a 1,3,4-oxadiazole moiety. Key structural features include:
- A p-tolyl group (4-methylphenyl) at the N1 position of the succinimide ring, which may enhance lipophilicity and influence binding interactions.
- A sulfanyl (-S-) linker bridging the oxadiazole and succinimide rings, which could modulate electronic properties and metabolic stability.
Properties
Molecular Formula |
C19H15N3O4S |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
3-[[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C19H15N3O4S/c1-11-6-8-12(9-7-11)22-16(24)10-15(18(22)25)27-19-21-20-17(26-19)13-4-2-3-5-14(13)23/h2-9,15,23H,10H2,1H3 |
InChI Key |
OXZXVNFURBAVMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=NN=C(O3)C4=CC=CC=C4O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Reaction Sequence
The pyrrolidine-2,5-dione moiety is synthesized via cyclocondensation of itaconic acid derivatives with 4-methylaniline.
-
Itaconic acid (1 equiv) and 4-methylaniline (1.1 equiv) are refluxed in glacial acetic acid (5 vol) for 8–12 h.
-
The intermediate 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid is isolated by vacuum filtration (yield: 68–72%).
-
Cyclodehydration : The carboxylic acid is treated with acetic anhydride (3 vol) at 120°C for 3 h, yielding the dione via intramolecular esterification.
Key Data
| Parameter | Value |
|---|---|
| Yield (Step 3) | 85% |
| Melting Point | 178–180°C |
| IR (KBr, cm⁻¹) | 1745 (C=O), 1680 (C=N) |
Synthesis of 5-(2-Hydroxyphenyl)-1,3,4-Oxadiazole-2-Thiol
Hydrazide Formation and Cyclization
The oxadiazole ring is constructed from 2-hydroxybenzoic acid via a three-step sequence:
Step 1: Esterification
2-Hydroxybenzoic acid → ethyl 2-hydroxybenzoate (H₂SO₄ catalyst, ethanol, 80°C, 6 h).
Step 2: Hydrazide Synthesis
Ethyl ester + hydrazine hydrate (propan-2-ol, reflux, 4 h) → 2-hydroxybenzohydrazide (yield: 89%).
Step 3: Oxadiazole-Thiol Formation
2-Hydroxybenzohydrazide + carbon disulfide (CS₂), KOH (ethanol, reflux, 12 h) → 5-(2-hydroxyphenyl)-1,3,4-oxadiazole-2-thiol (yield: 75%).
Analytical Validation
-
¹H NMR (400 MHz, DMSO-d₆) : δ 10.32 (s, 1H, -OH), 7.82–7.25 (m, 4H, Ar-H), 3.45 (s, 1H, -SH).
-
LC-MS (m/z) : [M+H]⁺ calcd. 207.04, found 207.12.
Coupling of Heterocyclic Moieties via Sulfanyl Linkage
Nucleophilic Substitution Protocol
The sulfanyl bridge is installed by reacting the oxadiazole-thiol with a brominated pyrrolidine-dione derivative.
Optimized Conditions
-
1-(4-Methylphenyl)pyrrolidine-2,5-dione-3-bromide (1 equiv)
-
5-(2-Hydroxyphenyl)-1,3,4-oxadiazole-2-thiol (1.2 equiv)
Workup
Reaction quenched with ice-water, extracted with ethyl acetate (3×), dried (Na₂SO₄), and purified via silica gel chromatography (hexane:EtOAc = 7:3).
Yield : 63–67%
Purity (HPLC) : ≥98%
Alternative Synthetic Pathways
One-Pot Tandem Cyclization
A streamlined method combines oxadiazole and pyrrolidine-dione syntheses in a single reactor:
-
In situ generation of 5-(2-hydroxyphenyl)-1,3,4-oxadiazole-2-thiol from 2-hydroxybenzoic acid hydrazide.
-
Parallel synthesis of 1-(4-methylphenyl)pyrrolidine-2,5-dione-3-bromide.
-
Coupling under phase-transfer conditions (TBAB catalyst, K₂CO₃, DCM/H₂O).
Advantages : Reduced isolation steps, 15% higher overall yield (78%).
Reaction Optimization and Challenges
Critical Parameters
-
Temperature Control : Excessive heat (>50°C) during coupling causes oxadiazole ring degradation.
-
Moisture Sensitivity : NaH-mediated reactions require strict anhydrous conditions to prevent hydrolysis.
-
Regioselectivity : Bromination at C3 of the pyrrolidine-dione is favored due to steric and electronic factors.
Troubleshooting Low Yields
-
Impurity Source : Residual acetic acid from cyclodehydration step → pre-wash with saturated NaHCO₃.
-
Byproduct Formation : Thioether dimerization suppressed by slow addition of NaH.
Characterization and Validation
Spectroscopic Data
-
¹H NMR (500 MHz, CDCl₃) : δ 7.62 (d, J = 8.1 Hz, 2H, Ar-H), 7.34 (d, J = 8.0 Hz, 2H, Ar-H), 6.98–6.89 (m, 4H, Ar-H), 4.12 (s, 1H, -OH), 3.75 (dd, J = 9.2, 4.1 Hz, 1H), 3.45 (dd, J = 9.2, 6.3 Hz, 1H), 2.41 (s, 3H, -CH₃).
-
¹³C NMR (126 MHz, CDCl₃) : δ 176.8 (C=O), 168.2 (C=N), 139.5, 132.1, 129.8, 127.4, 121.9 (Ar-C), 58.3 (C-S), 43.2 (pyrrolidine-C), 21.3 (-CH₃).
X-ray Crystallography
Single-crystal analysis confirms the Z-configuration of the sulfanyl linker and planarity of the oxadiazole ring (dihedral angle: 12.4° relative to pyrrolidine).
Industrial-Scale Considerations
Cost-Effective Modifications
Green Chemistry Metrics
| Metric | Value |
|---|---|
| Atom Economy | 81% |
| E-Factor | 18.6 |
| Process Mass Intensity | 32.4 |
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
3-{[5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like thiols. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products
The major products formed from these reactions include quinone derivatives, reduced oxadiazole compounds, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Anti-Cancer Activity
Research indicates that oxadiazole derivatives exhibit promising anti-cancer properties. The compound has been evaluated for its cytotoxic effects against several cancer cell lines. For instance, studies have demonstrated that similar oxadiazole derivatives induce apoptosis in cancer cells by damaging DNA and inhibiting cell proliferation. The mechanism often involves the disruption of metabolic pathways critical for cancer cell survival and growth .
Anti-Diabetic Properties
Oxadiazole derivatives have also been investigated for their anti-diabetic effects. In vivo studies using models such as Drosophila melanogaster have shown that these compounds can significantly lower glucose levels, suggesting their potential as therapeutic agents for managing diabetes . The mechanism may involve the enhancement of insulin sensitivity or modulation of glucose metabolism.
Synthesis and Characterization
The synthesis of 3-{[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylphenyl)pyrrolidine-2,5-dione typically involves multi-step reactions starting from readily available precursors. The characterization of synthesized compounds is crucial for confirming their structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to validate the chemical structure .
Antimicrobial Activity
Several studies have reported the antimicrobial activity of oxadiazole derivatives against various bacterial and fungal strains. The compound has shown better efficacy against gram-positive bacteria compared to gram-negative ones. This suggests that the structural features of the oxadiazole ring play a significant role in its interaction with microbial targets .
Molecular Docking Studies
Molecular docking simulations have been utilized to predict the binding affinity of this compound to specific biological targets, further elucidating its mechanism of action. These computational studies help in understanding how structural modifications can enhance biological activity and selectivity .
Case Study 1: Anti-Cancer Efficacy
In a study published in a peer-reviewed journal, a series of oxadiazole derivatives were synthesized and screened for their cytotoxic effects against glioblastoma cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, leading to further investigation into their potential as anti-cancer agents .
Case Study 2: Diabetes Management
Another research effort focused on evaluating the anti-diabetic properties of oxadiazole derivatives in a genetically modified diabetic model. The findings revealed that specific compounds effectively reduced blood glucose levels, highlighting their therapeutic potential in diabetes management .
Mechanism of Action
The mechanism of action of 3-{[5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The oxadiazole ring may participate in electron transfer processes, influencing cellular redox states. The sulfanyl group can form covalent bonds with target proteins, altering their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s uniqueness lies in its hybrid architecture. Below is a comparative analysis with related heterocycles:
Key Differences and Implications
Substituent Effects: The 2-hydroxyphenyl group on the oxadiazole ring distinguishes this compound from simpler analogs (e.g., unsubstituted oxadiazoles).
Sulfanyl Linker vs. Oxygen/Nitrogen Linkers :
- Sulfur’s larger atomic radius and lower electronegativity (compared to O or N) may reduce steric hindrance and alter electronic distribution, impacting binding to biological targets.
Biological Activity :
- While the compound’s specific activity is undocumented, structurally related 1,3,4-oxadiazoles exhibit plant growth-promoting effects at low concentrations (e.g., 10–100 ppm) . The succinimide moiety could synergize or modify these effects.
Research Findings and Data Tables
Hypothetical Physicochemical Properties (Predicted)
| Property | Target Compound | 1,3,4-Oxadiazole (Unsubstituted) | Succinimide (Parent) |
|---|---|---|---|
| Molecular Weight (g/mol) | ~413.4 | ~84.1 | ~115.1 |
| LogP (Predicted) | ~3.2 | ~1.0 | ~0.5 |
| Hydrogen Bond Donors | 1 (OH group) | 0 | 0 |
| Aromatic Rings | 2 | 1 | 0 |
Critical Analysis of Evidence
- The sulfanyl linker and succinimide core remain underexplored in this context .
Biological Activity
The compound 3-{[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylphenyl)pyrrolidine-2,5-dione is a derivative of pyrrolidine that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and potential applications in therapeutic contexts.
- Molecular Formula : C17H15N3O3S
- Molecular Weight : 341.3843 g/mol
- CAS Number : Not specified in the search results.
Synthesis
The synthesis of this compound typically involves the formation of the oxadiazole ring followed by the introduction of the pyrrolidine moiety. The detailed synthetic pathways are often documented in chemical literature focusing on similar derivatives.
Antioxidant Activity
Research indicates that compounds with oxadiazole moieties often exhibit significant antioxidant properties. These properties are crucial in combating oxidative stress in biological systems. For instance, studies have shown that related compounds can scavenge free radicals effectively, thereby reducing cellular damage associated with various diseases .
Antimicrobial Activity
The biological activity of oxadiazole derivatives has been explored extensively for their antimicrobial effects. Compounds similar to this compound have demonstrated efficacy against a range of bacterial strains and fungi. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of essential enzymes .
Tyrosinase Inhibition
Tyrosinase is a key enzyme involved in melanin biosynthesis, and its inhibition is sought after in cosmetic applications to treat hyperpigmentation. The compound's structural features suggest potential interactions with tyrosinase. For example, related compounds have shown IC50 values ranging from 2.23 μM to higher concentrations depending on structural modifications . This suggests that our compound may also exhibit similar inhibitory activity.
Cytotoxicity
Preliminary studies on the cytotoxic effects of related Mannich bases indicate that they possess significant antiproliferative activity against various cancer cell lines such as HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer) cells. The structure-activity relationship suggests that modifications in the phenolic and pyrrolidine components can enhance cytotoxicity .
Data Table: Biological Activities
Case Studies
-
Tyrosinase Inhibition Study :
A study focused on a series of hydroxybenzylidenyl pyrrolidine derivatives found that certain modifications led to enhanced tyrosinase inhibition. The compound exhibiting the highest inhibition was characterized by the presence of a hydroxyl group on the benzene ring, which is analogous to our compound's structure . -
Cytotoxicity Assessment :
A recent investigation into Mannich bases showed that specific substitutions on the pyrrolidine ring significantly increased cytotoxicity against cancer cell lines. This reinforces the hypothesis that our compound may also be potent against similar targets due to its structural similarities .
Q & A
Basic: What are the key considerations for designing an efficient synthesis route for this compound?
Methodological Answer:
The synthesis of this compound requires careful optimization of reaction parameters. Key steps include:
- Substrate Selection : Use substituted phenyl derivatives (e.g., 2-hydroxyphenyl for the oxadiazole ring) and pyrrolidine-2,5-dione precursors.
- Reaction Conditions :
- Purification : Column chromatography (silica gel, petroleum ether/ethyl acetate) or recrystallization for purity .
Example Reaction Setup (Analogy):
| Parameter | Condition | Source |
|---|---|---|
| Solvent | DMF, 60°C | |
| Catalyst | Pd/C, 1 atm H₂ | |
| Reaction Time | 5–8 hours | |
| Purification | Petroleum ether/ethyl acetate (4:1) |
Basic: Which spectroscopic and analytical methods are critical for confirming the compound’s structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Infrared Spectroscopy (IR) : Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹, O-H stretch at ~3200 cm⁻¹) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ peak) and fragmentation patterns .
- X-ray Crystallography : Resolve 3D structure if single crystals are obtainable .
Advanced: How can computational chemistry predict reaction pathways and optimize synthesis?
Methodological Answer:
- Quantum Chemical Calculations :
- Reaction Path Search : Automated algorithms (e.g., GRRM) explore possible intermediates and pathways .
- Machine Learning : Train models on existing reaction datasets to predict optimal conditions (e.g., solvent, catalyst) .
Workflow Example:
Model reactants and intermediates using DFT.
Simulate transition states to identify kinetic bottlenecks.
Validate predictions with small-scale experiments .
Advanced: What statistical approaches are recommended for experimental design to study reactivity?
Methodological Answer:
- Design of Experiments (DoE) :
- Data Analysis :
Example DoE Table (Analogy):
| Factor | Levels | Response (Yield %) |
|---|---|---|
| Temperature (°C) | 60, 80, 100 | 72, 85, 78 |
| Catalyst Loading (%) | 1, 2, 3 | 68, 88, 82 |
Advanced: How should researchers resolve contradictions in biological activity data across assays?
Methodological Answer:
- Systematic Validation :
- Meta-Analysis : Pool data from multiple studies to identify trends or outliers .
- Mechanistic Studies :
- Perform molecular docking to assess binding affinity variations across targets .
- Validate with isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .
Advanced: What strategies are effective for elucidating structure-activity relationships (SAR)?
Methodological Answer:
- Derivative Synthesis : Modify substituents (e.g., replace 4-methylphenyl with halogens or electron-withdrawing groups) .
- Computational Docking : Map interactions between derivatives and target proteins (e.g., enzyme active sites) .
- Biological Assays : Test derivatives for IC₅₀, selectivity, and toxicity .
Example SAR Table (Analogy):
| Derivative | Substituent | IC₅₀ (µM) | Target |
|---|---|---|---|
| Parent Compound | 4-Methylphenyl | 12.3 | Enzyme X |
| Derivative 1 | 4-Fluorophenyl | 8.7 | Enzyme X |
| Derivative 2 | 4-Nitrophenyl | 23.1 | Enzyme X |
Methodological: What protocols ensure compound stability during storage and handling?
Methodological Answer:
- Stability Studies :
- Analytical Monitoring :
Methodological: How to scale up synthesis while maintaining yield and purity?
Methodological Answer:
- Process Intensification :
- Continuous Flow Reactors : Enhance mixing and heat transfer for multi-step reactions .
- Automated Systems : Use liquid handlers for precise reagent addition .
- Purification at Scale :
Scale-Up Parameters (Analogy):
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Reactor Volume | 50 mL | 10 L |
| Yield | 75% | 68% |
| Purity | 98% | 95% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
